Imidazole-1,2-d2
Description
Properties
CAS No. |
17334-05-3 |
|---|---|
Molecular Formula |
CrC18H12N3O6 |
Synonyms |
Imidazole-1,2-d2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Imidazole 1,2 D2 and Its Research Derivatives
Strategies for Selective Deuteration at the C2 Position of the Imidazole (B134444) Ring
Selective deuteration at the C2 position of the imidazole ring is a key step in synthesizing Imidazole-1,2-d2 and related compounds. This position is particularly susceptible to hydrogen-deuterium exchange under various conditions. mdpi.comnih.govresearchgate.net
Direct Deuterium-Hydrogen Exchange (H/D Exchange) Mechanisms and Protocols
Direct H/D exchange is a fundamental approach for introducing deuterium (B1214612) into organic molecules. For the imidazole ring, the C2 hydrogen is the most acidic carbon-bound hydrogen and readily undergoes exchange in the presence of a deuterium source like D₂O, often catalyzed by acids or bases. mdpi.comnih.govresearchgate.net The mechanism typically involves the abstraction of the C2 proton from the imidazolium (B1220033) ion by a base (such as OD⁻ in D₂O) to form an ylide intermediate, which then incorporates deuterium. mdpi.comnih.govresearchgate.net The rate of this exchange is pH-dependent and is significantly slower than the exchange of hydrogens bonded to heteroatoms like nitrogen. mdpi.comnih.govresearchgate.net
Protocols for direct H/D exchange often involve dissolving imidazole in D₂O and heating, sometimes with the addition of an acid (e.g., DCl) or a base (e.g., NaOD or Cs₂CO₃) to accelerate the exchange process. researchgate.net The isotopic purity achieved depends on factors such as temperature, reaction time, D₂O concentration, and the presence and concentration of catalysts.
Metal-Catalyzed Deuteration Approaches (e.g., Raney Nickel, Ruthenium Nanocatalysis)
Metal catalysis offers powerful methods for achieving selective C-H bond deuteration, including at the C2 position of imidazoles. These methods can provide higher isotope incorporation and broader substrate scope compared to simple H/D exchange. researchgate.netnih.govacs.orgresearchgate.net
Raney nickel has been demonstrated as a catalyst for hydrogen isotope exchange in nitrogen-containing heterocycles, including imidazole. x-chemrx.comchemrxiv.org This can be performed under continuous flow conditions, offering advantages in terms of reaction control and efficiency. x-chemrx.comchemrxiv.org
Ruthenium nanocatalysis is another effective approach for the deuteration of imidazole substructures in complex molecules using D₂ gas as the isotopic source. researchgate.netnih.govacs.orgresearchgate.netepa.gov This method can achieve high isotope uptakes and exhibits good functional group tolerance. researchgate.netnih.govacs.orgresearchgate.netepa.gov Quantum-chemical studies have provided insights into the mechanism of Ru nanocatalysis-mediated hydrogen isotope exchange, explaining the observed regioselectivity. researchgate.netnih.gov
Other metal catalysts, such as palladium and iridium complexes, have also been explored for the deuteration of (hetero)arenes, including imidazoles, often requiring directing groups for regioselectivity. snnu.edu.cnacs.org Silver catalysts have also shown efficacy in regioselective deuteration of electron-deficient azaarenes like imidazoles at the C2 position using D₂O. nih.govrsc.org
Deuteration through Precursor Synthesis and Subsequent Cyclization Strategies
An alternative strategy for synthesizing this compound and its derivatives involves the synthesis of a deuterated precursor molecule followed by a cyclization reaction to form the imidazole ring. This approach allows for the precise placement of deuterium atoms during the synthesis of the precursor.
The synthesis of deuterated imidazole derivatives can involve the use of deuterated reagents in reactions that form the imidazole ring. evitachem.com One method described for the synthesis of Imidazole-d3 (deuterated at three positions, including potentially C2) involves the reaction of 1-methylimidazole (B24206) with deuterated carbonyl compounds or alkyl halides, utilizing bases like lithium diisopropylamide (LDA) to facilitate ring formation and deuterium incorporation. evitachem.com Another approach could involve the cyclization of precursors containing deuterium at the positions that will become N1 and C2 of the imidazole ring. While specific detailed routes for this compound via precursor cyclization were not extensively detailed in the search results, this general strategy is a valid pathway for targeted isotopic labeling.
Continuous Flow Chemistry Applications for Efficient Isotope Labeling
Continuous flow chemistry offers significant advantages for isotope labeling reactions, including improved control over reaction parameters (temperature, time, mixing), enhanced safety, and potential for scale-up. x-chemrx.com The application of continuous flow reactors to the deuteration of imidazoles has been demonstrated, particularly with metal-catalyzed HIE processes. x-chemrx.comchemrxiv.orgresearchgate.netresearchgate.net
A continuous flow Raney nickel-catalyzed HIE process has been developed and shown to be compatible with imidazoles, allowing for efficient deuterium incorporation. x-chemrx.comchemrxiv.orgresearchgate.net This approach can be optimized to achieve high conversion rates.
Methodologies for Isotopic Enrichment and Purity Assessment in Synthesized this compound
Achieving high isotopic enrichment and purity is crucial for the reliable use of this compound in research applications. Several analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is a primary method for assessing deuterium incorporation and isotopic purity. chromservis.eu ¹H NMR spectra can reveal residual proton content at specific positions on the imidazole ring, while ²H NMR directly shows the presence and location of deuterium atoms. Complete deuteration at a position is confirmed by the absence of the corresponding ¹H NMR signal.
Other analytical techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy can also be used for purity assessment, although NMR and MS are particularly important for isotopic analysis. chromservis.eu Standard protocols often emphasize the optimization of reaction conditions, such as solvent purity and reaction time, to achieve high deuterium incorporation.
Synthetic Routes to this compound Derived Labeled Ligands and Advanced Building Blocks for Research
This compound serves as a valuable building block for synthesizing a variety of deuterated ligands and advanced molecules used in research. Deuterium labeling can provide insights into reaction mechanisms, metabolic pathways, and molecular interactions.
Deuterated imidazole derivatives, including those potentially synthesized from this compound, are used as tracers in biochemical research, for example, in studies involving metabolic pathways. evitachem.com They can also serve as ligands in coordination chemistry, used in catalysis or material science. evitachem.com
The synthesis of deuterated imidazole derivatives as potential drug candidates or probes for biological targets is an active area of research. For instance, deuterated imidazole derivatives have been synthesized as ALK5 receptor inhibitors for research purposes. mdpi.com These labeled compounds are valuable for studying drug metabolism, pharmacokinetics, and target engagement.
This compound can be a precursor for creating more complex labeled molecules by incorporating the deuterated imidazole core into larger structures through various synthetic transformations, such as coupling reactions or functional group modifications. The specific synthetic routes would depend on the desired final research derivative.
Advanced Spectroscopic and Analytical Characterization for Elucidating Imidazole 1,2 D2 Structure and Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Position Confirmation and Isotopic Purity Determination
NMR spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules, and its application to deuterated compounds like Imidazole-1,2-d2 is particularly informative. The presence of deuterium (²H), an NMR-active nucleus with a spin of 1, affects the NMR spectra of adjacent protons and carbons, providing direct evidence of deuterium incorporation and its location within the molecule.
Application of ¹H and ¹³C NMR for Deuterium-Induced Shifts and Coupling Constant Analysis
In ¹H NMR spectroscopy, the signal for a proton directly bonded to a carbon that has been deuterated is either absent or significantly reduced in intensity due to the lower gyromagnetic ratio of deuterium compared to hydrogen. Furthermore, the coupling between protons and adjacent deuterons (¹JHD, ²JHD, ³JHD) is typically smaller than proton-proton coupling (JHH) and often results in observable splitting patterns that can help confirm deuterium positions. For instance, a proton on a carbon adjacent to a CD₂ group might appear as a triplet due to coupling with the two deuterons. The splitting pattern for coupling to deuterium is a 1:1:1 triplet for one deuterium, a 1:2:3:2:1 quintet for two deuteriums, and a 1:3:6:7:6:3:1 septet for three deuteriums, with coupling constants approximately 1/6.5 times the corresponding proton-proton coupling constants. pitt.eduwashington.edu
¹³C NMR spectroscopy is also highly valuable. Deuterium substitution on a carbon atom causes a measurable upfield shift in the ¹³C NMR signal for that carbon and often for adjacent carbons as well. This phenomenon, known as the deuterium-induced isotope shift, is a sensitive indicator of deuterium incorporation. Additionally, coupling between a carbon and directly bonded deuterons (¹JCD) results in a characteristic triplet signal in the ¹³C NMR spectrum due to the spin of deuterium (I=1). The magnitude of this coupling constant can further aid in confirming the position of deuterium substitution. For example, a study on deuterated imidazoles observed ¹³C NMR signals with triplet splitting and coupling constants around 30-32 Hz for carbons bonded to deuterium. rsc.org
Research findings on deuteration of imidazoles demonstrate the utility of these techniques. For instance, in the characterization of deuterated imidazole (B134444) derivatives, ¹H NMR spectra show reduced or absent signals at positions where deuterium is incorporated, while ¹³C NMR spectra exhibit characteristic upfield shifts and triplet splitting for deuterated carbons. rsc.org
Direct Observation of Deuterium via ²H NMR Spectroscopy
Direct observation of deuterium through ²H NMR spectroscopy provides the most direct confirmation of deuterium incorporation and its specific location within the molecule. Since deuterium is quadrupolar (I=1), its NMR signals can be broader than those of protons, especially in less mobile environments. However, in solution, sharp signals corresponding to each unique deuterium environment can be observed. The chemical shifts in ²H NMR spectra are typically very similar to the corresponding ¹H NMR chemical shifts, making assignments straightforward. This technique is particularly useful for determining the degree and site selectivity of deuteration.
Studies involving deuterated imidazoles have utilized ²H NMR to confirm successful deuterium incorporation at specific positions. For example, solid-state deuterium NMR has been used to study deuterated imidazole ligands, providing information about their dynamics and orientation. goodinlab.com
Elucidation of Isotope Effects on NMR Chemical Shifts in Mechanistic Contexts
Deuterium substitution can induce subtle changes in electron distribution and molecular vibrations, leading to small but measurable differences in NMR chemical shifts compared to the non-deuterated analog. These isotope effects on chemical shifts can provide valuable insights into reaction mechanisms, tautomerism, and intermolecular interactions. By comparing the NMR spectra of this compound with that of unlabeled imidazole, researchers can identify shifts caused by deuterium substitution, which may shed light on the electronic environment and dynamic behavior of the molecule.
While specific data on isotope effects on NMR chemical shifts for this compound in mechanistic contexts were not extensively detailed in the search results, the principle of using deuterium-induced shifts to understand electronic and structural changes is well-established in NMR spectroscopy and applicable to such studies.
Mass Spectrometry for Isotopic Purity and Distribution Analysis
Mass spectrometry (MS) is a complementary technique to NMR for characterizing deuterated compounds, primarily used to determine the molecular weight, confirm the degree of deuteration, and assess isotopic purity and distribution.
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements that can distinguish between molecules with slightly different elemental compositions, such as those containing different numbers of deuterium atoms. This is particularly useful for confirming the molecular formula of this compound and verifying the incorporation of two deuterium atoms. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar molecules like imidazole and its derivatives. ESI-MS typically produces protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻), and the mass-to-charge ratio (m/z) of these ions can be used to determine the molecular weight of the deuterated species.
The mass spectrum of this compound would show a dominant molecular ion peak corresponding to its molecular weight, which is higher than that of unlabeled imidazole due to the presence of two deuterium atoms. The isotopic pattern around the molecular ion peak can also provide information about the distribution of molecules with different numbers of deuterium atoms (e.g., d0, d1, d2, etc.), allowing for the assessment of isotopic purity. Studies on imidazole derivatives have utilized HRMS and ESI-MS to confirm the masses of synthesized compounds, including those with deuterium incorporation. rsc.orgrsc.orgacs.orgresearchgate.netacs.org For example, HRMS (ESI) has been used to find calculated and found mass-to-charge ratios for deuterated imidazole derivatives. rsc.org
Quantitative Analysis Using Deuterium-Labeled Internal Standards in Research Samples
Deuterium-labeled compounds are widely used as internal standards in quantitative mass spectrometry analysis. The principle is that the labeled standard, with very similar chemical properties to the unlabeled analyte but distinguishable by mass due to the deuterium atoms, behaves identically to the analyte during sample preparation and analysis. By adding a known amount of the deuterium-labeled internal standard (e.g., this compound) to a sample containing unlabeled imidazole, the concentration of the unlabeled compound can be accurately determined by comparing the signal intensities of the labeled and unlabeled species in the mass spectrum. This method helps to compensate for variations in sample preparation, ionization efficiency, and matrix effects.
While the search results did not specifically detail the use of this compound as an internal standard for quantifying unlabeled imidazole, the general application of deuterium-labeled compounds as internal standards in quantitative MS is well-established, particularly in areas like pharmacokinetic studies and environmental analysis. nih.gov The development of methods for preparing isotopically-labeled standards is important for quantitative analysis by LC-MS. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Deuterium Incorporation Verification and Bond Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful method for confirming the presence and location of deuterium atoms within a molecule and for analyzing the associated changes in molecular vibrations and bonding. Deuterium substitution leads to characteristic shifts in vibrational frequencies due to the increased mass compared to hydrogen, providing a spectroscopic fingerprint for verification.
For imidazole and its deuterated derivatives, IR and Raman spectroscopy are particularly useful for examining the vibrations of the imidazole ring and the N-H/N-D and C-H/C-D bonds. The imidazole ring itself exhibits characteristic vibrational modes arising from C=C and C-N stretching, as well as C-H and N-H bending vibrations mdpi.com. Upon deuteration at specific positions, such as the N1 and C2 positions in this compound, the vibrational modes involving these atoms are expected to shift to lower frequencies.
Studies on deuterated imidazoles and related compounds demonstrate the utility of these techniques. For instance, H/D exchange experiments coupled with IR spectroscopy can help identify weak imidazole ring features that might otherwise be obscured by strong absorption bands mdpi.com. The stretching vibrations of C-H bonds in the imidazole ring typically appear in the 3100-3150 cm⁻¹ region mdpi.commdpi.comresearchgate.net. Upon deuteration at the C2 position, the corresponding C-D stretching vibration is expected to appear in a lower frequency region, typically around 2200-2300 cm⁻¹, due to the mass effect. Similarly, the N-H stretching vibration, often observed as a broad band due to hydrogen bonding, will shift to a lower frequency N-D stretching band upon deuteration at the N1 position researchgate.netcdnsciencepub.com.
Raman spectroscopy also provides complementary information. A spectral mode near 1405 cm⁻¹ has been identified as particularly valuable for determining the deuteration state of the imidazole ring in deuterium-exchanged imidazolium (B1220033) cations mdpi.com. The formation of C-D bonds upon deuterium incorporation can be directly monitored by the appearance and increasing intensity of characteristic C-D stretching bands in the Raman spectrum, typically in the 2070-2250 cm⁻¹ range nih.gov.
Detailed analysis of vibrational spectra, often supported by Density Functional Theory (DFT) calculations, allows for the assignment of specific bands to particular molecular motions and bond types mdpi.commdpi.comresearchgate.netmdpi.com. These calculations can predict the vibrational frequencies and intensities for different isotopic forms, aiding in the interpretation of experimental spectra and confirming the positions of deuterium incorporation. The shifts observed in bending vibrations involving deuterated positions are also indicative of successful isotopic enrichment researchgate.netustc.edu.cn.
Advanced X-ray Diffraction Studies of Deuterated Imidazole Structures for Detailed Conformational Analysis
X-ray diffraction (XRD), particularly single-crystal X-ray diffraction, is a fundamental technique for determining the precise three-dimensional arrangement of atoms in a crystal lattice. For this compound, XRD can provide detailed information about its solid-state structure, including unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. While specific crystallographic data for this compound were not found in the search results, studies on imidazole and various deuterated and non-deuterated imidazole derivatives illustrate the power of this technique in characterizing such systems researchgate.netscienceopen.commdpi.comresearchgate.netmdpi.comtandfonline.comiucr.orgscience.govresearchgate.netjsac.or.jpmdpi.comcsic.es.
The crystal structure of imidazole itself has been determined by single-crystal XRD, revealing its monoclinic space group and the arrangement of molecules in the unit cell csic.es. This includes details on the planarity of the imidazole ring and the presence of N-H...N hydrogen bonds that form chains of molecules csic.es. Studies on substituted and coordinated imidazoles further demonstrate how XRD can elucidate the impact of different chemical environments on the imidazole ring's geometry and conformation scienceopen.commdpi.comtandfonline.comiucr.orgresearchgate.net.
For deuterated imidazoles, XRD can confirm whether the deuterium substitution leads to any significant changes in crystal packing or molecular conformation compared to the non-deuterated analogue. Although deuterium atoms are less visible to X-rays than hydrogen atoms due to their lower electron density, their positions can often be inferred from the positions of the heavier atoms to which they are bonded, or in some cases, their positions can be refined from high-resolution data.
Analysis of bond lengths and angles within the imidazole ring obtained from XRD can reveal subtle electronic and structural effects of deuterium substitution scienceopen.comiucr.orgjsac.or.jp. Furthermore, XRD provides a detailed picture of the intermolecular interactions, such as C-D...X or N-D...X hydrogen bonds (where X is an electronegative atom), which play a crucial role in determining the solid-state architecture and physical properties of the material science.govmdpi.com. The study of these interactions in deuterated structures helps in understanding the nature and strength of hydrogen/deuterium bonding.
Advanced XRD studies, sometimes combined with techniques like Rietveld refinement for powder diffraction data or computational methods like DFT, can provide a comprehensive understanding of the structural landscape of deuterated imidazoles researchgate.netmdpi.comresearchgate.net. This includes analyzing different crystal forms (polymorphs) and the influence of factors like temperature or co-crystallizing molecules on the structure and conformation researchgate.netmdpi.commdpi.comcsic.es.
In the context of this compound, XRD studies would aim to determine its specific crystal structure, compare it to that of non-deuterated imidazole, and analyze how the deuterium atoms at the 1 and 2 positions influence the bond parameters and the network of intermolecular interactions in the solid state. This detailed structural information is essential for a complete characterization of the compound.
Mechanistic Investigations Utilizing Imidazole 1,2 D2 As a Chemical Probe
Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation
The replacement of a proton with a deuteron can significantly alter the rate of a chemical reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov This effect arises primarily from the difference in zero-point vibrational energies of C-H versus C-D bonds. The study of KIEs is a cornerstone of mechanistic chemistry, providing invaluable insights into the nature of the rate-determining step of a reaction. wikipedia.org
Primary kinetic isotope effects (PKIEs) are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. libretexts.org For reactions involving the transfer of a proton from imidazole (B134444), the substitution with deuterium at the N1 and C2 positions can lead to a significant decrease in the reaction rate. A large normal KIE (kH/kD > 1) is a strong indicator that the N-D or C-D bond is being cleaved in the slowest step of the reaction. For instance, in a base-promoted elimination reaction, a primary deuterium KIE of 7.5 was observed for imidazole, strongly suggesting an E2 mechanism where the C-H bond cleavage is part of the rate-determining step. researchgate.net The magnitude of the PKIE can also provide information about the symmetry of the transition state. Symmetrical transition states, where the proton is equally shared between the donor and acceptor, tend to exhibit the largest KIEs. princeton.edu
Table 1: Representative Primary Kinetic Isotope Effects in Imidazole-Mediated Reactions
| Reaction Type | kH/kD | Implication | Reference |
|---|---|---|---|
| Base-Promoted HF Elimination | 7.5 | C-H bond cleavage in rate-determining step (E2 mechanism) | researchgate.net |
| Protonation of Vinyl Ethers | 2.4 - 4.1 | Varies with substrate reactivity | nih.gov |
This table is interactive. Click on the headers to sort the data.
Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org These effects are typically smaller than PKIEs but can still provide valuable mechanistic information. wikipedia.org For example, an α-secondary KIE, where deuterium is substituted on the carbon atom adjacent to the reaction center, can help distinguish between SN1 and SN2 reaction mechanisms. wikipedia.org In the case of Imidazole-1,2-d2, the deuterium at the C2 position can exert a secondary effect on reactions occurring at the N1 or N3 positions. The magnitude and direction (normal, kH/kD > 1, or inverse, kH/kD < 1) of the SKIE can reveal changes in hybridization or steric environment at the C2 position during the transition state. princeton.edu For instance, a normal SKIE is often associated with a change from sp³ to sp² hybridization, while an inverse SKIE can indicate a change from sp² to sp³. wikipedia.org
While normal KIEs are more common, inverse kinetic isotope effects (kH/kD < 1) can also be observed and provide unique mechanistic insights. An inverse KIE suggests that the transition state is "tighter" or more sterically crowded with respect to the isotopically substituted position than the reactant state. acs.org This can occur in reactions where a new bond is formed to the deuterium-labeled atom in the transition state. In the context of proton/deuteron transfer reactions involving this compound, an inverse KIE could arise if the transition state involves a significant increase in the vibrational force constants of the bonds to the deuterium atoms. columbia.edu Such effects have been noted in certain enzyme-catalyzed reactions and metal-catalyzed C-H activation processes. acs.orgnih.gov
Tracing Reaction Pathways and Intermediate Formation through Deuterium Labeling Experiments
Deuterium labeling is a powerful technique for tracing the fate of specific atoms throughout a reaction sequence. By using this compound, chemists can follow the path of the deuterium atoms to identify intermediates and elucidate complex reaction pathways. For example, in the synthesis of imidazoles, deuterium labeling experiments have been instrumental in confirming the role of specific intermediates, such as 1,2-diiminoethane. nih.gov The presence and position of the deuterium label in the final products or in trapped intermediates can provide definitive evidence for proposed mechanistic steps. researchgate.net
Studies of Proton/Deuteron Transfer Phenomena and Intramolecular Hydrogen Bonding Dynamics Involving this compound
Imidazole plays a crucial role in facilitating proton transfer in many biological and chemical systems. nih.gov The use of this compound allows for the direct study of these proton/deuteron transfer dynamics. Techniques such as infrared (IR) spectroscopy can be used to monitor the vibrational modes of the N-D and C-D bonds, providing information on the strength and dynamics of hydrogen bonding. researchgate.netstanford.edunih.gov Studies on deuterated imidazole have shown that the dynamics of the hydrogen-bonded network are central to proton transport. stanford.edu The rate of hydrogen/deuterium exchange at the C2 position of the imidazole ring in histidine residues has been used as a probe for protein structure and function. nih.govnih.gov
Elucidation of Catalytic Cycles and Metal-Ligand Interactions Using Deuterated Imidazole Ligands
Imidazole and its derivatives are common ligands in coordination chemistry and catalysis. wikipedia.org The use of deuterated imidazole ligands, such as this compound, can help to elucidate the mechanisms of catalytic cycles and the nature of metal-ligand interactions. nih.govrsc.orgosti.govresearchgate.net Isotopic labeling can be used to track the role of the imidazole ligand in steps such as oxidative addition, reductive elimination, and transmetalation in catalytic cycles, for example in Suzuki coupling reactions. frontiersin.org Furthermore, the vibrational frequencies of the C-D and N-D bonds in deuterated imidazole complexes can be sensitive to the coordination environment, providing insights into the strength and nature of the metal-ligand bond. nih.gov
Theoretical and Computational Chemistry Approaches to Imidazole 1,2 D2 Systems
Quantum Chemical Calculations of Electronic Structure and Energetics of Deuterated Imidazoles
Quantum chemical calculations are fundamental to understanding how the substitution of protium (B1232500) with deuterium (B1214612) at the N1 and C2 positions of the imidazole (B134444) ring influences its electronic structure and energetic properties. Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are particularly useful for this purpose.
Theoretical simulations of the vibrational potential functions for N-H and N-D stretching modes have been successfully performed using ab initio calculations. researchgate.net These calculations can accurately reproduce the effects of deuteration on the vibrational spectra. For instance, the geometry and experimental frequencies of imidazole and its deuterated derivatives have been compared with results from harmonic MP2/6-311++G** and anharmonic B3LYP/6-311++G** calculations, showing good agreement. researchgate.net Such studies enable a detailed analysis of the changes in bond lengths, bond angles, and vibrational frequencies upon isotopic substitution. The replacement of hydrogen with the heavier deuterium isotope leads to a lower zero-point vibrational energy (ZPVE), which can affect the relative stability of different conformations and the energetics of chemical reactions.
Recent advancements in quantum chemical calculations have made it possible to accurately reproduce the relationship between molecular structure and the frequencies and absorption intensities of vibrational modes. researchgate.net These theoretical tools have proven effective even in complex scenarios, such as identifying interstellar molecules. researchgate.net
Computational Modeling of Kinetic and Equilibrium Isotope Effects
Computational modeling is an indispensable tool for quantifying and understanding kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs) in systems involving Imidazole-1,2-d2. These effects arise from the mass difference between hydrogen and deuterium, which influences vibrational frequencies and, consequently, reaction rates and equilibrium constants.
Kinetic Isotope Effects (KIEs): Theoretical models, often employing quantum mechanics/molecular mechanics (QM/MM) methods, can be used to predict KIEs for reactions involving the cleavage of C-D or N-D bonds. nih.gov By calculating the vibrational frequencies of the reactant and the transition state, the KIE can be estimated. These calculations help to elucidate reaction mechanisms by providing insights into the rate-determining steps and the geometry of the transition state.
Equilibrium Isotope Effects (EIEs): Computational methods can also predict EIEs for processes such as hydrogen bonding or acid-base equilibria. For example, the measurement of a deuterium EIE for an aryl C-H···Cl- interaction has been reported and corroborated by computations, revealing a small, normal EIE. nih.gov Interestingly, theoretical calculations predicted that fragments of the molecule would produce an inverse effect, highlighting the subtle structural organization that can influence isotope effects. nih.gov Anharmonic effects on vibrational frequencies and isotopic partition function ratios can be modeled to refine these predictions. rsc.org
| Isotope Effect Type | Computational Approach | Key Insights |
| Kinetic (KIE) | QM/MM Calculations | Elucidation of reaction mechanisms, transition state geometries. |
| Equilibrium (EIE) | DFT, QM/MM | Prediction of isotopic fractionation in equilibrium processes, understanding intermolecular interactions. |
Molecular Dynamics Simulations to Investigate Dynamic Behavior and Solvation of this compound in Complex Environments
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations can reveal how deuteration affects its interactions with surrounding molecules, particularly in complex environments like aqueous solutions or biological systems.
MD simulations have been employed to study the solvation of imidazole in water at various temperatures. rdd.edu.iq By using force fields like OPLS (Optimized Potentials for Liquid Simulations), these simulations can calculate radial distribution functions (RDFs) for interactions such as N-H···OH2 and N···HOH. rdd.edu.iq The results indicate the presence of conserved hydration shells around the nitrogen atoms, with the number and order of water molecules varying with temperature. rdd.edu.iq For this compound, similar simulations could elucidate how the N-D···OH2 hydrogen bond differs from the N-H···OH2 bond in terms of strength, lifetime, and geometry. These simulations are powerful for connecting microscopic molecular behavior with macroscopic descriptions. rdd.edu.iq
The study of solvation dynamics is crucial, and MD simulations have been used to investigate this in various solvents, including ionic liquids. researchgate.net While these simulations may overestimate the amplitude of fast solvation components compared to experimental results, they generally agree on the timescales of both fast and slow components. researchgate.net
Density Functional Theory (DFT) Applications for Spectroscopic Property Prediction and Reaction Pathway Analysis
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. It is widely used to predict a range of properties for molecules like this compound and to analyze potential reaction pathways.
Spectroscopic Property Prediction: DFT calculations can accurately predict various spectroscopic properties, including vibrational frequencies (IR and Raman), and NMR chemical shifts. researchgate.netresearchgate.net For deuterated species, DFT is particularly valuable for predicting the shifts in vibrational frequencies upon isotopic substitution. researchgate.net Theoretical frequencies are often scaled to improve agreement with experimental data. researchgate.net For instance, the vibrational spectra of imidazole derivatives have been successfully calculated and compared with experimental FT-IR and FT-Raman spectra. researchgate.net
Reaction Pathway Analysis: DFT is also a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of reaction mechanisms. For this compound, DFT can be used to explore pathways for its synthesis, degradation, or its involvement in catalytic cycles. The electronic configuration of excited states, which is critical for understanding photoreactivity, can also be investigated using DFT and related methods. nih.gov
| Property/Analysis | DFT Functional/Basis Set Example | Application to this compound |
| Vibrational Frequencies | B3LYP/6-311++G** researchgate.net | Prediction of IR and Raman spectra, analysis of isotopic shifts. |
| NMR Chemical Shifts | B3LYP/6-311++G(d,p) researchgate.net | Prediction of ¹H and ¹³C NMR spectra. |
| Reaction Pathways | PBE rsc.org | Determination of transition state structures and activation energies. |
Computational Prediction and Validation of Deuterium Exchange Pathways
Computational methods are instrumental in predicting and validating the pathways of hydrogen-deuterium (H/D) exchange in imidazole and its derivatives. Understanding these pathways is crucial for designing deuterated molecules and for interpreting experimental data from techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS).
The isotope exchange at the C2 position of the imidazole ring in D₂O is known to be significantly slower than the exchange of amide protons. nih.gov Computational models can simulate the energetics of different proposed mechanisms for this exchange, helping to identify the most plausible pathway. Factors influencing the rate of exchange, such as the presence of phosphoryl groups which dramatically slow the reaction, can also be investigated computationally. nih.gov
Furthermore, computational approaches can simulate HDX-MS data from protein models to validate structural predictions. frontiersin.org By comparing experimental deuterium uptake with predicted profiles derived from computational models, the native configurations of proteins and protein-ligand complexes can be assessed. frontiersin.org While challenges remain in accurately correcting for back-exchange, these simulation techniques are a promising avenue for structural biology. frontiersin.org Quantum chemical calculations have also been used to study the effect of anions on the selectivity of protium-deuterium exchange sites in imidazolium-based systems. kyoto-u.ac.jp
Advanced Research Applications of Imidazole 1,2 D2 in Chemical and Biological Systems
Role in Investigating Protein Structure and Function via Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (His-HDX-MS)
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique used to study protein structure, conformation, and dynamics. thermofisher.comacs.org It relies on the exchange of labile hydrogen atoms in the protein backbone and side chains with deuterium when the protein is incubated in a deuterated solvent. thermofisher.com The rate and extent of this exchange provide information about solvent accessibility and flexibility of different parts of the protein. thermofisher.com
Histidine residues, which contain an imidazole (B134444) side chain, undergo C-2 hydrogen/deuterium exchange. This specific exchange reaction, known as His-HDX, can be monitored using mass spectrometry to probe the local environment of histidine residues within a protein. nih.govnih.govresearchgate.net The rate of the imidazole C-2 H/D exchange is intrinsically second order and is dependent on the concentrations of the imidazolium (B1220033) cation and OD- in D2O. nih.govnih.govresearchgate.net By analyzing the pH dependency of the pseudo-first-order rate constant, researchers can determine the pKa value of the histidine imidazole group and quantify its solvent accessibility. nih.govresearchgate.net
Imidazole-1,2-d2, with deuterium atoms specifically placed on the imidazole ring, can potentially serve as a tool or reference in His-HDX-MS studies. While the primary focus of many His-HDX-MS studies is the exchange at the C-2 position of the histidine imidazole side chain in a protein nih.govnih.govresearchgate.net, using a deuterated imidazole molecule like this compound could be relevant in experiments involving free imidazole or imidazole-containing small molecules interacting with proteins. This could help in differentiating the exchange occurring on the protein's histidine residues from that of the free ligand, or in understanding the exchange properties of the ligand itself in different environments. The second-order rate constant (k2) of the C-2 H/D exchange reaction can be calculated from the pH-dependency of the pseudo-first-order rate constant (kφ), providing insights into the effect of structure on the H/D-exchange rate. nih.govnih.govresearchgate.net This approach allows for the analysis of how the protein environment influences the exchange dynamics of histidine residues. nih.govresearchgate.net
Utilization in Deuterium-Labeled Scaffolds for Chemical Probe Development and Microsomal Stability Studies
Deuterium labeling is a strategy employed in drug discovery and development to improve the pharmacokinetic properties of drug candidates, particularly their metabolic stability. acs.orgresearchgate.net Replacing hydrogen atoms with deuterium atoms at metabolically labile positions can slow down or alter the metabolic rate due to the kinetic isotope effect. acs.orgresearchgate.net This can lead to increased half-life and improved bioavailability. acs.orgbioivt.com
Imidazole is a common scaffold in many pharmaceutically active molecules. researchgate.netijnrd.orgmdpi.comnih.govnih.gov this compound, or other imidazole derivatives specifically labeled with deuterium, can be used as a building block or scaffold for the synthesis of deuterium-labeled chemical probes and drug candidates. By incorporating the deuterated imidazole ring into a molecule, researchers can investigate the metabolic fate of the imidazole moiety and assess the impact of deuteration on the molecule's stability, particularly against enzymatic metabolism in the liver microsomes. mmv.organaliza.comsygnaturediscovery.com
Microsomal stability studies are in vitro assays used to predict the metabolic clearance of compounds. bioivt.comanaliza.comsygnaturediscovery.com Liver microsomes contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450 enzymes. analiza.comsygnaturediscovery.com By incubating a compound with liver microsomes from different species, researchers can determine how quickly the compound is metabolized. bioivt.comanaliza.comsygnaturediscovery.com Using deuterium-labeled analogues like those derived from this compound allows for the assessment of the metabolic lability of specific positions on the imidazole ring and the potential for deuterium substitution to improve metabolic stability. mmv.org Studies have shown that replacing groups on an imidazole core can impact microsomal clearance. mmv.org Therefore, incorporating a deuterated imidazole core could be a strategy to reduce metabolism at or near the imidazole ring.
Future Directions and Emerging Research Avenues in Deuterated Imidazole Chemistry
Development of Novel and More Efficient Targeted Deuteration Methodologies
Significant effort is directed towards developing more efficient and site-selective methods for introducing deuterium (B1214612) into the imidazole (B134444) core. While hydrogen isotope exchange (HIE) remains a common approach, often catalyzed by transition metals, there is a growing interest in alternative strategies to achieve targeted deuteration with higher yields and specificity acs.orgresearchgate.netsnnu.edu.cnresearchgate.net.
Recent advancements include the exploration of photocatalytic deuteration, which offers mild reaction conditions and the potential for high site selectivity using readily available deuterium sources researchgate.net. Base-mediated deuteration of N-heterocycles, including imidazoles, has also emerged as a promising metal-free approach, with studies investigating the use of bases like KOtBu in deuterated solvents such as DMSO-d6 to achieve selective deuteration d-nb.infochemrxiv.org. These methods aim to overcome limitations of traditional HIE, such as the need for expensive catalysts or lack of precise control over the deuteration pattern. The development of transient template groups is also considered a worthwhile approach for achieving para-selective deuteration, which is still in its early stages for remote aromatic HIE acs.org. Further research is needed to make these methodologies more accessible and applicable to a wider range of complex imidazole derivatives acs.org.
Integration of Imidazole-1,2-d2 in Multi-Isotopic Labeling Strategies for Complex Molecular Systems
The integration of this compound into multi-isotopic labeling strategies is a crucial area for future research, particularly in the study of complex molecular systems like proteins. Imidazole is a fundamental component of the amino acid histidine, and selective deuteration of the imidazole ring in histidine residues provides valuable insights into protein structure, dynamics, and interactions nih.govresearchgate.netnih.gov.
While direct mention of this compound in multi-isotopic protein labeling strategies in the search results is limited, the principles of using deuterated histidine residues apply. Multi-isotopic labeling, often involving combinations of 2H, 13C, and 15N, is routinely used in NMR spectroscopy to overcome the challenges associated with large molecular systems by reducing spectral complexity and improving relaxation properties utoronto.canih.govibs.frckisotopes.com. Deuteration, including at exchangeable sites like those in the imidazole ring of histidine, is critical in these strategies nih.gov. Future work will likely involve refining methods for incorporating specifically deuterated histidine (containing, for instance, the this compound core) into proteins and other biomolecules to enable detailed spectroscopic studies of their behavior in increasingly complex environments. Multi-component reactions are also being explored as promising modular approaches for the rapid synthesis of isotopically labeled complex molecules thieme-connect.de.
Advancements in In Situ Spectroscopic Monitoring of Deuterium Exchange Processes
Advancements in spectroscopic techniques are vital for the in situ monitoring of deuterium exchange processes in imidazole systems, providing real-time information on reaction kinetics and mechanisms.
Raman spectroscopy, particularly surface-enhanced Raman spectroscopy (SERS) and UV Resonance Raman spectroscopy, has shown significant potential for monitoring the deuteration state of the imidazole ring researchgate.netmdpi.comdntb.gov.ua. Specific spectral modes, such as the intensive band near 1405 cm⁻¹ in the deuterium-exchanged imidazolium (B1220033) cation, are valuable for determining the deuteration state mdpi.com. In situ SHINERS (shell-isolated nanoparticle-enhanced Raman spectroscopy) has been applied to probe the structure and hydrogen bonding of imidazole-functionalized monolayers at electrochemical interfaces, demonstrating its capability for monitoring changes during processes like H/D exchange mdpi.com.
NMR spectroscopy also remains a cornerstone for confirming deuteration patterns and studying the dynamics of deuterium exchange vulcanchem.comisotope.comsigmaaldrich.com. The C-2 position of the imidazole ring in histidine is particularly relevant for H/D exchange studies in proteins, and NMR, along with mass spectrometry (HDX-MS), is used to probe protein structure and dynamics through monitoring this exchange nih.govnih.gov. Future research will likely focus on developing even more sensitive and time-resolved spectroscopic methods for in situ monitoring, allowing for a deeper understanding of the factors influencing deuterium exchange in various chemical and biological environments.
Potential Applications in Advanced Material Science Research via Deuterium as a Probe
Deuterium labeling offers unique opportunities in advanced material science research, where deuterium can serve as a non-perturbing probe to investigate material properties and dynamics. Deuterated compounds, including those containing the imidazole core, are finding increasing applications in this field acs.orgd-nb.inforesearchgate.net.
The kinetic isotope effect (KIE) associated with deuterium substitution can be leveraged to modify reaction rates and explore reaction mechanisms in material synthesis acs.org. Deuteration has been shown to improve the properties of organic light-emitting diodes (OLEDs) and fluorophores by influencing excited-state dynamics acs.org. Imidazolium salts, which contain the imidazole ring, are also used in the development of ionic liquids with various material science applications mdpi.com.
Future research could explore the incorporation of this compound into functional materials to study diffusion processes, molecular orientation, and phase transitions using techniques like neutron scattering, where the difference in neutron scattering cross-sections between hydrogen and deuterium is highly advantageous cas.cz. Deuterium as a probe can provide insights into the relationship between molecular structure, dynamics, and macroscopic material properties.
Synergistic Approaches Combining Deuteration with Cutting-Edge Computational Techniques
The combination of experimental deuteration studies with advanced computational techniques is a powerful synergistic approach for gaining a comprehensive understanding of this compound and its behavior.
Computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can complement experimental deuteration studies by providing insights into electronic structure, reaction pathways, and molecular interactions at the atomic level d-nb.infochemrxiv.orgresearchgate.netcas.czresearchgate.netwhiterose.ac.ukmdpi.comresearchgate.netnih.govnih.govplos.orgnih.gov. These techniques can help predict preferred deuteration sites, calculate kinetic isotope effects, and model the influence of deuterium on molecular properties and dynamics.
Q & A
Q. What are the common synthetic routes for preparing deuterated imidazole derivatives like Imidazole-1,2-d2, and how do reaction conditions influence isotopic purity?
Deuterated imidazoles are typically synthesized via acid-catalyzed H/D exchange reactions or by using deuterated precursors. For example, deuterated solvents (e.g., D₂O) or deuterium gas (D₂) can facilitate isotopic labeling under controlled pH and temperature. The van Leusen synthesis, which employs sulfonylmethyl isocyanides, is also adapted for deuterated intermediates by substituting hydrogen-containing reagents with deuterated analogs . Isotopic purity (>98 atom% D) is ensured through rigorous purification (e.g., column chromatography) and verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming deuteration sites?
Structural confirmation relies on tandem techniques:
- NMR : ¹H NMR identifies non-deuterated protons, while ²H NMR quantifies deuterium incorporation.
- MS : High-resolution MS (HRMS) detects isotopic patterns and molecular ion clusters (e.g., [M+D]+).
- FT-IR : Differentiates C-H vs. C-D stretching vibrations (e.g., ~3100 cm⁻¹ for C-H vs. ~2200 cm⁻¹ for C-D) . Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data .
Q. Why is isotopic labeling (e.g., ²H) critical in mechanistic studies of imidazole-containing compounds?
Deuterium labeling reduces metabolic degradation rates (deuterium isotope effect) and enables tracing reaction pathways. For instance, in kinetic studies, deuterated imidazoles help elucidate proton-transfer mechanisms or enzyme active-site interactions by slowing H/D exchange rates .
Advanced Research Questions
Q. How can researchers optimize GC-MS parameters for quantifying trace-level this compound in biological matrices?
Key steps include:
- Derivatization : Use silylation agents (e.g., BSTFA) to enhance volatility.
- Column Selection : Polar capillary columns (e.g., DB-5MS) improve separation of deuterated analogs from endogenous compounds.
- Internal Standards : Co-inject stable isotopes like tridecanoic-2,2-d2 acid to correct for matrix effects and ionization variability . Calibration curves with 1/x weighting minimize heteroscedasticity, while LLOQ validation ensures sensitivity down to 0.5 μM .
Q. What strategies resolve discrepancies in deuterium incorporation efficiency during this compound synthesis?
Contradictions in labeling efficiency often arise from:
- Reagent Purity : Trace moisture in deuterated solvents reduces D/H exchange. Use molecular sieves or anhydrous conditions.
- Catalyst Selection : Acid catalysts (e.g., DCl) outperform bases in promoting H/D exchange at specific positions.
- Post-Synthesis Analysis : Compare experimental isotopic enrichment (via MS) with computational simulations (DFT) to identify side reactions .
Q. How do researchers assess the stability of this compound under varying storage and experimental conditions?
Stability protocols include:
Q. What computational methods are employed to predict the reactivity of deuterated imidazoles in catalytic systems?
Density Functional Theory (DFT) models:
- Calculate activation energies for H/D exchange pathways.
- Simulate isotopic effects on transition states (e.g., in Pd-catalyzed cross-couplings). Pair with experimental kinetic isotope effects (KIE) to validate predictions .
Methodological Considerations
Q. How should researchers design experiments to mitigate matrix effects when analyzing this compound in complex samples?
- Surrogate Analytes : Use structurally similar deuterated standards (e.g., glyceryl tri(hexadecanoate-2,2-d2)) to quantify recovery (82–90%) and matrix effects .
- Standard Addition : Spiking known concentrations into the matrix corrects for signal suppression/enhancement.
Q. What statistical approaches address intra- and inter-assay variability in deuterated imidazole studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
